Mutacin 1140 is a lantibiotic, a class of antibiotics characterized by the presence of lanthionine residues, produced by the bacterium Streptococcus mutans. This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, and has garnered attention for its potential therapeutic applications. Mutacin 1140 is structurally related to other epidermin-type lantibiotics and is notable for its unique mechanism of action that may help mitigate the development of antibiotic resistance .
Mutacin 1140 is synthesized by Streptococcus mutans, a bacterium commonly found in the human oral cavity and associated with dental caries. The production of this lantibiotic involves a complex biosynthetic pathway that includes post-translational modifications and transport mechanisms . The gene cluster responsible for its synthesis has been extensively studied and characterized, providing insights into its genetic and biochemical properties .
Mutacin 1140 belongs to the lantibiotic class of antimicrobial peptides. Lantibiotics are distinguished by their unique amino acid composition, which includes unusual residues such as lanthionine and methyllanthionine. These compounds are typically produced by Gram-positive bacteria and exhibit a broad spectrum of activity against various pathogens .
The synthesis of Mutacin 1140 involves fermentation processes where Streptococcus mutans is cultured under specific conditions to promote the production of the lantibiotic. The biosynthesis is regulated by a polycistronic operon that encodes the structural gene and associated enzymes necessary for its modification and export .
Technical details regarding the synthesis include:
The molecular structure of Mutacin 1140 features a characteristic bicyclic framework formed by lanthionine residues. The compound's structure has been elucidated through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, revealing its complex arrangement of amino acids and thioether bonds .
Mutacin 1140 undergoes various chemical reactions during its biosynthesis, primarily involving post-translational modifications that convert precursor peptides into active lantibiotics. These reactions include:
Technical details regarding these reactions highlight their enzymatic nature, facilitated by specific enzymes encoded within the mut gene cluster.
Mutacin 1140 exerts its antibacterial effects through a unique mechanism that involves disrupting bacterial cell membranes. It binds to lipid II, a key component in bacterial cell wall synthesis, thereby inhibiting peptidoglycan biosynthesis. This action leads to cell lysis and death in susceptible bacteria .
Mutacin 1140 is typically isolated as a white to off-white powder. Its solubility characteristics are influenced by pH and ionic strength, which are critical for its stability during storage and application.
Key chemical properties include:
Relevant analytical techniques such as high-performance liquid chromatography have been employed to assess purity and stability during storage .
Mutacin 1140 holds promise in various scientific applications due to its potent antibacterial properties:
Mutacin 1140 was first isolated from Streptococcus mutans strain JH1140, a spontaneous mutant derived from the parent strain JH1000 that exhibited threefold-enhanced antibacterial activity. Initial studies in 1984 noted its potent inhibition of oral streptococci and diverse Gram-positive pathogens, though biochemical characterization proved challenging due to low yields in liquid media [4] [6]. A breakthrough came in 1998 when Tn917 transposon mutagenesis of JH1005 (a high-producing derivative) identified a mutant (DM25) lacking antibacterial activity. Chromosomal DNA analysis revealed four open reading frames, including lanA (structural gene) and lanB (modifying enzyme), with high homology to the epidermin biosynthesis genes (epiA and epiB) in Staphylococcus epidermidis [4].
Purification was achieved using chloroform extraction of solid agarose-based cultures, yielding a peptide of ~2.3 kDa. Edman degradation and mass spectrometry confirmed a 25-amino-acid core peptide featuring characteristic post-translational modifications: dehydrated residues (Dha/Dhb) and four thioether rings (lanthionine/methyllanthionine) [4] [1]. This structure placed mutacin 1140 within the type A(I) lantibiotics, distinguished by its compact size and a C-terminal aviCys residue formed by LanD-mediated decarboxylation [2].
Mutacin 1140 production confers S. mutans with a critical ecological advantage in dental biofilms. Early epidemiological studies linked high mutacin production to successful vertical transmission (mother-to-child) and persistent colonization in humans [6]. Strain JH1140 demonstrated exceptional persistence in human trials, displacing indigenous S. mutans populations for over three years following a single oral application [6] [1]. This colonization efficiency correlates with mutacin 1140’s broad inhibitory spectrum, targeting competing oral streptococci (e.g., S. sanguinis, S. gordonii) and pathogens like Staphylococcus aureus and Clostridium difficile [8] [5].
Mutacin production is integrated with S. mutans’ competence regulon via the ComCDE two-component system. This regulatory link synchronizes mutacin release with natural genetic competence, facilitating DNA acquisition from lysed competitors—a process termed "altruistic suicide" in subpopulations [1]. This dynamic enhances genetic plasticity while eliminating ecological rivals, positioning mutacin 1140 as a keystone in oral biofilm architecture.
Comparative genomics reveals that mutacin 1140 belongs to an ancient lineage of streptococcal lantibiotics. Its biosynthetic cluster (lanABTPD) shares organizational homology with the epidermin (epi) and gallidermin (gdm) clusters of staphylococci, suggesting horizontal gene transfer events predating streptococcal speciation [4] [9]. Notably, 35% of S. mutans strains harbor remnants of the muk locus (mutacin K8), but only strains with intact lan operons (e.g., JH1140) produce functional mutacin 1140 [9].
Table 1: Characterized Mutacins of Streptococcus mutans [1]
Mutacin | Type | Mature Peptide Sequence | Producer Strains | Regulator |
---|---|---|---|---|
Mutacin 1140 | Lantibiotic (A(I)) | FKSWSLCTPGCARTGSFNSYCC | JH1140, UA787 | MutR |
Mutacin Smb | Lantibiotic | STPACAIGVVGITVAVTGISTACTSRCINK (SmbA) + SmbB | GS5 | ComE, HdrR? |
Mutacin IV | Non-lantibiotic | KVSGGEAVAAIGICATASAAIGGLAGATLVTPYCVGTWGLIRSH (NlmA) + NlmB | UA140, UA159 | ComE, HdrR, BrsR |
Mutacin B-NY266 | Lantibiotic | FKSWSFCTPGCAKTGSFNSYCC | NY266 | Unknown |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: